molecular formula C13H7Cl2N3O3S B2403347 [(3-Cyanothiophen-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate CAS No. 1111502-91-0

[(3-Cyanothiophen-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate

Cat. No. B2403347
CAS RN: 1111502-91-0
M. Wt: 356.18
InChI Key: JLEALYSABORDKD-UHFFFAOYSA-N
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Description

“[(3-Cyanothiophen-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate” is a chemical compound with a molecular weight of 368.34 . The IUPAC name for this compound is 2-[(3-cyano-2-thienyl)amino]-2-oxoethyl [3-(trifluoromethyl)phenyl]acetate .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . This results in the formation of a heterocyclic amide derivative .


Molecular Structure Analysis

The molecular structure of this compound has been characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . The crystal packing of the compound is stabilized by C−H···N and N−H···N hydrogen bonds .


Chemical Reactions Analysis

The compound has been investigated computationally using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G(d,p) basis set in the gas phase . Fukui function (FF) analysis was also carried out .


Physical And Chemical Properties Analysis

The compound is a solid substance . It has been characterized by various spectroscopic studies, including FT-IR, 1H and 13C NMR .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

[2-[(3-cyanothiophen-2-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3O3S/c14-8-1-2-9(15)17-11(8)13(20)21-6-10(19)18-12-7(5-16)3-4-22-12/h1-4H,6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEALYSABORDKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)C(=O)OCC(=O)NC2=C(C=CS2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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